2-(4-Bromophenyl)ethanesulfonyl chloride
Overview
Description
“2-(4-Bromophenyl)ethanesulfonyl chloride” is a chemical compound with the CAS Number: 711018-68-7 . It has a molecular weight of 283.57 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2 . This indicates that the molecule consists of a bromophenyl group attached to an ethanesulfonyl chloride group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, sulfonyl chlorides in general are known to be highly reactive. They can undergo nucleophilic substitution reactions with amines to form sulfonamides, or with alcohols to form sulfonate esters .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C8H8BrClO2S . Its exact mass is 281.91200 . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point were not found in the sources.Scientific Research Applications
Catalytic Applications
- Palladium-Catalyzed Amination : The compound serves as a precursor in palladium-catalyzed amination reactions, enabling the synthesis of anilines and derivatives with sensitive functional groups, demonstrating its utility in constructing nitrogen-containing heterocycles (Anjanappa et al., 2008).
Synthesis of Heterocyclic Systems
- Electrophilic Reagent for Heterocycles : Utilized as an electrophilic reagent, the compound facilitates the preparation of dihydro-1,4-dithiino substituted aromatics, indicating its role in synthesizing novel heterocyclic systems with potential pharmaceutical applications (Allared et al., 2001).
Enzyme Inhibition Studies
- Synthesis and Evaluation of Enzyme Inhibitors : A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides synthesized from the compound were evaluated for their enzyme inhibition potential, highlighting its significance in the development of novel inhibitors for therapeutic purposes (Riaz, 2020).
Luminescent Material Synthesis
- Preparation of Luminescent Materials : The compound is instrumental in synthesizing cyclopalladated complexes with luminescence properties, underscoring its importance in the development of new materials for optical applications (Xu et al., 2014).
Advanced Organic Synthesis
- Multisulfonyl Chlorides Synthesis : Research demonstrates the synthesis of functional aromatic multisulfonyl chlorides, including those derived from 2-(4-Bromophenyl)ethanesulfonyl chloride, showcasing its utility in constructing complex molecules for advanced organic synthesis (Percec et al., 2001).
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides are generally used as intermediates in organic synthesis due to their reactivity .
Mode of Action
Sulfonyl chlorides are typically used in organic synthesis as they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .
Biochemical Pathways
It’s worth noting that the compound can be used in suzuki-miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Properties
IUPAC Name |
2-(4-bromophenyl)ethanesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUYMLVRJKFPHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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